5-Fluorothiazol-2-amine
Overview
Description
5-Fluorothiazol-2-amine is a heterocyclic organic compound with the chemical formula C3H3FN2S . It is a white to off-white solid .
Molecular Structure Analysis
The molecular formula of 5-Fluorothiazol-2-amine is C3H3FN2S . It has an average mass of 118.133 Da and a monoisotopic mass of 118.000099 Da .Physical And Chemical Properties Analysis
5-Fluorothiazol-2-amine has a density of 1.5±0.1 g/cm3, a boiling point of 221.8±13.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.8±3.0 kJ/mol and a flash point of 88.0±19.8 °C . The compound has a molar refractivity of 27.0±0.3 cm3 .Scientific Research Applications
Antitumor Properties and Mechanism of Action
Preclinical Evaluation of Amino Acid Prodrugs of Novel Antitumor 2-(4-amino-3-methylphenyl)benzothiazoles The antitumor benzothiazoles, including 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, have demonstrated selective and potent antitumor properties. These compounds induce and are metabolized by cytochrome P450 1A1. Modifications, such as the isosteric replacement of hydrogen with fluorine atoms and amino acid conjugation, have been utilized to overcome metabolic inactivation and limitations posed by drug lipophilicity. The lysyl amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole shows potential for clinical evaluation, having manageable toxic side effects and significant tumor growth retardation in preclinical models (Bradshaw et al., 2002).
Synthesis and Pharmaceutical Applications
Chapter 5.5 - Five-Membered Ring Systems With N and S (Se) Atoms
This chapter delves into the synthesis and reactions of five-membered heterocyclic ring systems, highlighting the importance of π-rich heterocycles in medicinal chemistry. It discusses a large-scale synthesis of 2-amino-5-fluorothiazole, a critical component in a series of glucokinase inhibitors, and introduces a new methodology for direct phosphonation of thiazoles (Wu & Yang, 2009).
Practical Synthesis of 2-Amino-5-fluorothiazole Hydrochloride This paper reports the first synthesis of 2-amino-5-fluorothiazole hydrochloride from 2-aminothiazole. The synthesis, offering 35% overall yield, involves no chromatographic purification and has been employed for multikilogram production. The key step introduces fluorine via the reaction of dilithiated 2-tert-butoxycarbonylaminothiazole with N-fluorobenzenesulfonimide (Briner et al., 2006).
Chemical Synthesis and Characterization
Synthesis of 5-Fluorine-2-aminothiazole A detailed synthesis route for 2-amino-5-fluorothiazole hydrochloride, a crucial medicinal intermediate, is presented. The compound was synthesized from 2-aminothiazole through a four-step reaction with a total yield of 55%, and its structure was characterized by 1H NMR (Dong-mei, 2011).
Anodic Mono- and Difluorination of Thiazolyl Sulfides This study explores the anodic fluorination of thiazolyl sulfides to produce 5-fluorothiazole and 2,5,5-trifluorothiazoline derivatives. The process demonstrates that the product selectivity significantly varies with the electron-withdrawing capacity of substituents on the thiazole ring side chain, marking a pioneering report in the successful anodic fluorination of a thiazole ring (Riyadh & Fuchigami, 2002).
Safety And Hazards
properties
IUPAC Name |
5-fluoro-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FN2S/c4-2-1-6-3(5)7-2/h1H,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUPNPWVDMNTAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435211 | |
Record name | 5-Fluorothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluorothiazol-2-amine | |
CAS RN |
64588-82-5 | |
Record name | 5-Fluorothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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